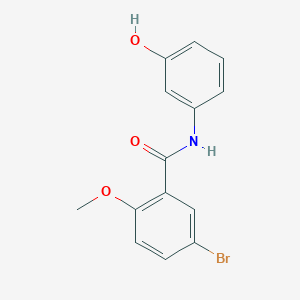![molecular formula C18H29ClN2O3 B4401967 1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4401967.png)
1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride is a complex organic compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-methylpiperazine with ethylene oxide to form 1-(2-hydroxyethyl)-4-methylpiperazine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield 1-(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}ethyl)-4-methylpiperazine. Finally, this compound is subjected to Friedel-Crafts acylation using propionyl chloride to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}ethanone
- 2-{2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
- 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
Uniqueness
1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific structural features, such as the presence of multiple ethoxy groups and the piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-[2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-17(21)16-6-4-5-7-18(16)23-15-14-22-13-12-20-10-8-19(2)9-11-20;/h4-7H,3,8-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBFYHCXEUOLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCOCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4401891.png)
![1-[3-[3-(Dimethylamino)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4401897.png)
![3-chloro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4401901.png)
![1-[2-(4-Propan-2-yloxyphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4401902.png)
![1-[3-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4401910.png)
![3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401917.png)
![N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4401930.png)
![3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401934.png)
![1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4401942.png)
![4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride](/img/structure/B4401956.png)
![N,N-diethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride](/img/structure/B4401962.png)
![2-methyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4401970.png)
![2-[2-(2-Piperidin-1-ylethoxy)ethoxy]benzonitrile;hydrochloride](/img/structure/B4401989.png)
